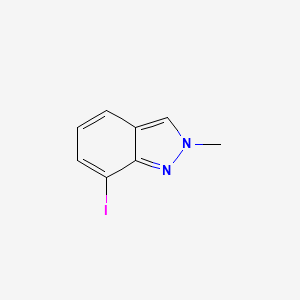

7-Iodo-2-methyl-2H-indazole

Vue d'ensemble

Description

7-Iodo-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position of the indazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mécanisme D'action

Target of Action

7-Iodo-2-methyl-2H-indazole is a member of the indazole family, a class of nitrogen-containing heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, indazoles can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in immune and inflammatory responses .

Result of Action

Given the known biological activities of indazole derivatives, it can be inferred that this compound may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the iodine atom can be replaced by other functional groups, such as hydroxyl or nitro groups, using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the iodine position, where nucleophiles such as amines, thiols, or alkoxides replace the iodine atom. Common reagents for these reactions include sodium azide, thiourea, or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium azide, thiourea, sodium methoxide, dimethyl sulfoxide.

Major Products Formed:

Oxidation: 7-Hydroxy-2-methyl-2H-indazole, 7-Nitro-2-methyl-2H-indazole.

Reduction: 2-Methyl-2H-indazole.

Substitution: 7-Amino-2-methyl-2H-indazole, 7-Thio-2-methyl-2H-indazole, 7-Methoxy-2-methyl-2H-indazole.

Applications De Recherche Scientifique

7-Iodo-2-methyl-2H-indazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes, where its unique chemical properties are leveraged to enhance product performance.

Comparaison Avec Des Composés Similaires

2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

7-Chloro-2-methyl-2H-indazole: Contains a chlorine atom, leading to variations in its chemical and biological behavior.

Uniqueness: 7-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in various fields.

Activité Biologique

7-Iodo-2-methyl-2H-indazole is a halogenated derivative of indazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₇IN₂

- Molecular Weight : Approximately 258.06 g/mol

- Structural Features : The compound consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, characterized by the presence of an iodine atom at the 7-position.

The biological activity of this compound is largely attributed to its interactions with various biological targets, primarily through:

- Receptor Binding : Indazole derivatives can bind to specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

Potential Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections.

- Anticancer Activity : Indazoles are known for their potential anticancer effects. This compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

- Antidepressant Effects : Some indazole derivatives have shown potential as antidepressants, suggesting that this compound may also influence mood regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Methyl-2H-indazole | C₈H₉N₃ | Lacks iodine; different reactivity | Limited compared to iodinated variants |

| 7-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | Bromine instead of iodine; affects binding | Similar but may have different potency |

| 7-Chloro-2-methyl-2H-indazole | C₈H₇ClN₂ | Chlorine substitution; alters chemical behavior | Varies; less potent than iodinated forms |

Case Studies and Research Findings

Several studies have investigated the biological activity of indazoles, including this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of indazole derivatives, including their impact on tumor growth and inflammation.

- Mechanistic Studies : Research has focused on elucidating the specific biochemical pathways affected by this compound, providing insights into its mode of action as a potential drug candidate.

Propriétés

IUPAC Name |

7-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNWOYHMYDZWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680934 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216694-71-1 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.